![molecular formula C13H14N2O4S B1228577 5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione CAS No. 329905-79-5](/img/structure/B1228577.png)
5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione
Overview
Description
The compound “5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the piperidin-1-ylsulfonyl group suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of an appropriate indole-2,3-dione with a piperidin-1-ylsulfonyl reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. Attached to this indole ring at the 5-position would be a piperidin-1-ylsulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the piperidin-1-ylsulfonyl group. The indole ring is known to undergo electrophilic substitution reactions, while the piperidine ring might be involved in nucleophilic reactions .Scientific Research Applications
Pharmacological Synthesis
Piperidine derivatives, including 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione, are crucial in the synthesis of various pharmacological agents . These compounds serve as key intermediates in the development of drugs due to their structural significance in medicinal chemistry. The sulfonyl and indole moieties present in this compound offer points of functionalization, which can lead to the synthesis of a wide range of therapeutic agents.
Antiviral Drug Development
Recent studies have highlighted the potential of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione derivatives as broad-spectrum antiviral agents . These derivatives have shown promising activity against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3), indicating their potential use in treating viral infections.
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential biological activity, given the known biological activities of indole and piperidine derivatives . Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity and physical properties.
properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIWPMEKYVTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399501 | |
Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione | |
CAS RN |
329905-79-5 | |
Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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